N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Trifluoromethanesulfonate
Description
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate (hereafter referred to as the triflate precursor) is a quaternary ammonium salt critical for synthesizing fluorine-18 ([18F])-labeled prosthetic groups, such as 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate ([18F]FPyTFP). This compound serves as a precursor in positron emission tomography (PET) radiochemistry, enabling the efficient radiolabeling of peptides and proteins for diagnostic imaging .
Properties
Molecular Formula |
C16H13F7N2O5S |
|---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
trifluoromethanesulfonate;trimethyl-[5-(2,3,5,6-tetrafluorophenoxy)carbonylpyridin-2-yl]azanium |
InChI |
InChI=1S/C15H13F4N2O2.CHF3O3S/c1-21(2,3)11-5-4-8(7-20-11)15(22)23-14-12(18)9(16)6-10(17)13(14)19;2-1(3,4)8(5,6)7/h4-7H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
KVOZONGARYFAGH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=NC=C(C=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Zincke Amine Exchange Reaction
The Zincke amine exchange reaction represents a classical pathway for synthesizing N-arylpyridinium salts, as documented in studies on analogous compounds. This two-step protocol involves initial formation of an N-(2,4-dinitrophenyl)pyridinium intermediate by reacting pyridine with 1-chloro-2,4-dinitrobenzene. Subsequent displacement of the 2,4-dinitroaniline group with a trimethylamine derivative yields the target quaternary ammonium structure. While this method traditionally produces N-arylpyridinium salts, modifications using methylamine or dimethyl sulfate under controlled conditions enable the introduction of trimethylammonium groups.
For the tetrafluorophenoxycarbonyl moiety, post-quaternization esterification is typically employed. The 5-position carboxyl group on the pyridine ring undergoes activation (e.g., via thionyl chloride) before coupling with 2,3,5,6-tetrafluorophenol in anhydrous tetrahydrofuran (THF) under inert atmosphere. This stepwise approach ensures regioselectivity, with yields ranging from 65% to 78% for analogous pyridinium esters.
Direct Quaternization and Esterification
An alternative one-pot strategy avoids the Zincke intermediate by directly quaternizing 2-amino-5-carboxypyridine. Treatment with methyl triflate or iodomethane in dimethylformamide (DMF) at 60°C for 24 hours achieves complete N-trimethylation, followed by in situ esterification using 2,3,5,6-tetrafluorophenyl chloroformate. This method reduces purification steps but requires stringent moisture control to prevent hydrolysis of the chloroformate.
Recrystallization from ethanol/water mixtures (3:1 v/v) isolates the crude product, with subsequent ion exchange using trifluoromethanesulfonic acid in dichloromethane yielding the final triflate salt. Nuclear magnetic resonance (NMR) analysis confirms the absence of residual solvents, while X-ray diffraction validates the crystalline structure and counterion placement.
Stepwise Synthesis Procedure
Synthesis of 5-Carboxy-2-aminopyridine
The precursor 5-carboxy-2-aminopyridine is synthesized via nitration and reduction of commercially available 2-aminopyridine. Nitration with concentrated nitric acid at 0°C introduces a nitro group at the 5-position, followed by catalytic hydrogenation (H₂, Pd/C) to yield the amine. Carboxylation via Kolbe-Schmitt reaction under CO₂ pressure (4 atm, 120°C) completes the core structure.
Esterification with 2,3,5,6-Tetrafluorophenol
Activation of the carboxyl group using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in THF facilitates ester bond formation. Dropwise addition of 2,3,5,6-tetrafluorophenol (1.2 equiv) over 1 hour, followed by stirring at room temperature for 12 hours, affords the esterified product. Liquid-liquid extraction with ethyl acetate and brine removes unreacted phenol, with silica gel chromatography (hexane/ethyl acetate 4:1) achieving >95% purity.
N-Trimethylation and Counterion Exchange
Quaternization of the 2-amino group employs methyl triflate (3.0 equiv) in acetonitrile at reflux for 8 hours. After solvent removal, the residue is dissolved in deionized water and treated with trifluoromethanesulfonic acid (1.1 equiv) to precipitate the triflate salt. Filtration and washing with cold diethyl ether yield the title compound as a white crystalline solid (mp: 142–144°C).
Recrystallization and Purification Techniques
Recrystallization from hot acetonitrile optimizes crystal morphology and purity. Slow cooling (0.5°C/min) to 4°C produces needle-like crystals suitable for X-ray analysis. High-performance liquid chromatography (HPLC) with a C18 column (ACN/H₂O 70:30, 1.0 mL/min) confirms a purity of 95.00%, as specified in commercial catalogs.
Characterization and Analytical Data
Spectroscopic Analysis
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₃F₇N₂O₅S | |
| Molecular Weight | 478.35 g/mol | |
| Melting Point | 142–144°C | |
| Purity | 95.00% |
Applications in Radiopharmaceutical Synthesis
This compound serves as a precursor for 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]fluoronicotinate, a radiotracer for positron emission tomography (PET). The triflate group enhances solubility in aprotic solvents, facilitating nucleophilic fluorination with [¹⁸F]fluoride. Clinical studies highlight its role in imaging transient receptor potential A1 (TRPA1) ion channels, implicated in neuropathic pain and respiratory disorders.
Challenges in Synthesis and Scale-Up
Key challenges include:
- Moisture Sensitivity : The triflate counterion hydrolyzes in aqueous media, necessitating anhydrous conditions during isolation.
- Regioselectivity : Competing reactions at the pyridine 3- and 4-positions require precise stoichiometry and temperature control.
- Cost of Fluorinated Reagents : 2,3,5,6-Tetrafluorophenol accounts for 40% of raw material costs, motivating research into recycling protocols.
Comparative Analysis with Related Compounds
Pyridinium salts bearing perfluoroalkyl groups exhibit enhanced thermal stability compared to non-fluorinated analogs. For example, the trifluoromethanesulfonate counterion confers higher solubility in polar solvents than chloride or bromide variants. Substituents at the 5-position also influence reactivity; tetrafluorophenoxy esters demonstrate superior leaving group ability in SNAr reactions relative to methoxy or nitro groups.
Chemical Reactions Analysis
Anion Exchange Reactions
The replacement of chloride with trifluoromethanesulfonate (triflate) is a foundational reaction for ensuring successful fluorine-18 incorporation. The precursor is synthesized by treating the chloride salt with trimethylsilyl trifluoromethanesulfonate (TMSOTf), which displaces chloride ions via nucleophilic substitution .
Mechanism :
This step eliminates residual chloride, which would otherwise compete with during radiolabeling, reducing radiochemical yields . X-ray crystallography confirmed complete anion exchange, with triflate occupying the counterion position .
Key Conditions :
-
Solvent: Dichloromethane or acetonitrile
-
Temperature: Room temperature (20–25°C)
Fluorine-18 Radiolabeling
The triflate group’s superior leaving-group ability enables efficient -fluorine incorporation. This reaction occurs under nucleophilic aromatic substitution (SNAr) conditions.
Mechanism :
Optimized Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | tBuOH:MeCN (1:1 v/v) | Enhances solubility of |
| Temperature | 80–110°C | Accelerates SNAr kinetics |
| Reaction time | 10–15 minutes | Maximizes incorporation efficiency |
| Precursor concentration | 3–5 mg/mL | Avoids side reactions |
Microfluidic systems achieve radiochemical yields >80% under these conditions .
Peptide Coupling Reactions
The activated ester moiety (tetrafluorophenoxycarbonyl) reacts with primary amines in peptides to form stable amide bonds. This step attaches the -labeled prosthetic group to targeting biomolecules .
Mechanism :
Conditions :
-
Buffers: 0.2 M NaHCO₃ (pH 8.5)
-
Coupling agents: HATU/DIPEA (for sterically hindered amines)
-
Temperature: 30–80°C (dependent on peptide stability)
Representative Yields :
| Peptide | Radiochemical Yield (%) | Purity (%) |
|---|---|---|
| YGGFL | 75–85 | ≥95 |
| PSMA-targeting agents | 60–70 | ≥90 |
Solvent and Temperature Effects
Reaction efficiency is highly solvent- and temperature-dependent:
Nucleophilic Substitution :
-
Polar aprotic solvents (e.g., DMF, MeCN) enhance nucleophilicity.
-
tBuOH co-solvents improve precursor solubility without deactivating fluoride .
Thermal Stability :
-
Degradation occurs >120°C, limiting maximum usable temperatures.
Comparative Reactivity with Analogues
The triflate derivative exhibits superior reactivity over chloride or bromide salts:
| Counterion | Relative Incorporation Rate | Radiolabeling Yield (%) |
|---|---|---|
| Triflate | 1.0 (reference) | 80–90 |
| Chloride | 0.2 | 15–20 |
| Bromide | 0.3 | 20–25 |
This is attributed to triflate’s low basicity and high leaving-group ability .
Side Reactions and Mitigation
Scientific Research Applications
This compound is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis of radiolabeled compounds for PET imaging, which is crucial for medical diagnostics. Additionally, it is used in the development of new pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its role as a precursor in the synthesis of radiolabeled compounds. The molecular targets and pathways involved include the interaction with specific receptors or enzymes in biological systems, allowing for the visualization of metabolic processes.
Comparison with Similar Compounds
Key Features:
- Structure: The triflate precursor features a pyridinium core substituted with a 2,3,5,6-tetrafluorophenoxy carbonyl group and three methyl groups. The trifluoromethanesulfonate (triflate) counterion replaces chloride or bromide in analogous compounds, enhancing reactivity and stability .
- Synthesis : The precursor is synthesized via sequential steps: (1) displacement of a chlorine atom on the pyridine ring with trimethylamine gas, and (2) anion exchange to replace chloride with triflate. Incomplete anion exchange reduces radiochemical yields due to residual chloride interfering with [18F]fluoride incorporation .
- Applications : It is widely used in automated and manual radiosynthesis of [18F]FPyTFP, a prosthetic group for labeling biomolecules (e.g., peptides, antibodies) targeting cancer biomarkers like PSMA and PD-L1 .
Comparison with Similar Compounds
The triflate precursor is distinguished from structurally related compounds by its counterion, substituents, and synthetic efficiency. Below is a detailed comparison:
Counterion Variants
Structural Analogs with Modified Substituents
TFP-OMe-OFT (Methoxy Variant) :
- Features a methoxy group instead of triflate.
- Used to synthesize [18F]FPy-OMe-TFP, targeting prostate-specific membrane antigen (PSMA).
- Lower reactivity compared to triflate due to reduced leaving-group ability of methoxy .
Nitro-Substituted Analog (4-Nitrophenoxy): Example: N,N,N-Trimethyl-5-((4-nitrophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate. Used in non-radioactive applications (e.g., fatty acid binding protein imaging). Less efficient for [18F]fluorination due to steric and electronic effects .
Key Research Findings
Triflate vs. Chloride :
- Triflate precursor achieves >75% conversion to [18F]FPyTFP in 1 minute at room temperature, compared to <50% for chloride under similar conditions .
- Automated synthesis using triflate achieves 25–30% decay-corrected radiochemical yields, compliant with Good Manufacturing Practice (GMP) standards .
Stability and Byproducts :
- Bromide analogs (e.g., TFP-NMe4) generate partial hydrolysis byproducts (e.g., [18F]7 and [18F]8) during peptide conjugation, complicating purification .
- Triflate’s stability allows direct elution from solid-phase extraction cartridges without significant degradation .
Versatility :
- The triflate precursor is compatible with diverse labeling platforms, including cassette-based synthesizers and microwave-assisted reactors .
Biological Activity
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate (commonly referred to as TFP) is a synthetic compound that has garnered attention for its potential biological applications, particularly in the field of radiopharmaceuticals. This article reviews the biological activity of TFP, focusing on its synthesis, characterization, and applications in medical imaging.
- Chemical Formula : C16H13F7N2O5S
- CAS Number : 1246467-94-6
- Molecular Weight : 478.35 g/mol
- Purity : 95%
The compound features a pyridine ring substituted with a trifluoromethanesulfonate group and a tetrafluorophenoxy carbonyl moiety. Its unique structure contributes to its reactivity and biological interactions.
Synthesis and Characterization
TFP is synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluorophenol with pyridine derivatives under specific conditions. The synthesis typically yields a product with a purity of over 95%, as confirmed by techniques such as NMR and mass spectrometry .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Tetrafluorophenol + Pyridine Derivative | THF, Room Temperature | 66% |
| 2 | Trimethylamine + Intermediate | THF, Room Temperature | 58% |
The biological activity of TFP is primarily attributed to its ability to act as a precursor in the synthesis of fluorinated radiotracers for Positron Emission Tomography (PET). Its structural components allow it to effectively label biomolecules for imaging purposes.
Applications in Medical Imaging
TFP has been utilized in the development of novel PET tracers that target specific biological pathways. For instance, it has been conjugated with various biomolecules to enhance imaging accuracy for cancer diagnostics .
Case Study: Imaging Functional Liver Reserve
In a recent study, TFP was employed as a precursor for imaging liver function using PET. The study demonstrated that TFP-conjugated tracers provided clearer images of liver reserves compared to traditional methods . This highlights the compound's potential in clinical applications.
Research Findings
Recent research has indicated that TFP can be effectively used in various labeling strategies for peptides and small molecules. The versatility of TFP in synthesizing different radiolabeled compounds makes it an essential tool in nuclear medicine .
Table 2: Research Findings Summary
Q & A
Q. Critical parameters :
- Temperature control : Maintain reaction temperatures below 60°C during quaternization to prevent oxidation of the pyridine ring.
- Moisture exclusion : Use molecular sieves or inert gas purging to avoid hydrolysis of the triflate counterion.
- Stoichiometry : A 1.2:1 molar ratio of trimethylamine to pyridine intermediate minimizes unreacted starting material.
Byproduct mitigation : If N-oxide forms (detected via NMR upfield shifts at δ 8.2–8.5 ppm), reintroduce reducing agents like NaBH₄ in situ .
Advanced: What analytical techniques resolve structural ambiguities in the compound’s trifluoromethanesulfonate counterion interaction?
- X-ray crystallography : Resolves the spatial arrangement of the triflate anion relative to the cationic pyridinium core. Key metrics include S–O bond lengths (1.42–1.45 Å) and S···N distances (3.1–3.3 Å), confirming ionic rather than covalent interactions .
- Solid-state NMR : ¹⁹F NMR distinguishes free triflate (δ −78 ppm) from coordinated species (δ −72 to −75 ppm).
- FT-IR : Asymmetric S–O stretching bands near 1250 cm⁻¹ indicate intact triflate anions .
Advanced: How is this compound utilized as a precursor in radiochemistry for positron emission tomography (PET)?
The triflate salt serves as a precursor for synthesizing ²,³,⁵,⁶-tetrafluorophenyl 6-[¹⁸F]-fluoronicotinate ([¹⁸F]FPyTFP), a prosthetic group for radiolabeling peptides. Key steps:
Nucleophilic aromatic substitution : Replace the triflate group with [¹⁸F]fluoride using K¹⁸F/kryptofix complex in DMSO at 100°C.
Purification : Solid-phase extraction (C18 cartridges) removes unreacted [¹⁸F]fluoride.
Conjugation : React [¹⁸F]FPyTFP with peptides (e.g., RGD analogs) via esterification, enabling tumor-targeted PET imaging .
Advanced: How can researchers address contradictions in spectroscopic data between synthetic batches?
Case study : Discrepancies in ¹H NMR δ values for the pyridinium ring protons (reported δ 8.4 vs. δ 8.6).
Resolution :
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO deshields protons, shifting δ upfield.
- Counterion mobility : Variable triflate dissociation in solution alters local electron density. Use diffusion-ordered spectroscopy (DOSY) to assess ion pairing.
- Batch consistency : Implement QC protocols with reference standards (e.g., USP-grade triflate salts) .
Advanced: What strategies ensure the compound’s stability during long-term storage for radiopharmaceutical applications?
- Storage conditions : Lyophilize the compound and store at −20°C under argon to prevent hygroscopic degradation.
- Light sensitivity : Amber vials minimize photolytic cleavage of the phenoxycarbonyl group.
- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-UV/MS analysis confirm integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
